molecular formula C22H20ClFN2O6 B1667236 Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)- CAS No. 1000998-62-8

Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-

Cat. No. B1667236
M. Wt: 462.9 g/mol
InChI Key: OPHWZEQODBXRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-711939 is a potent and selective peroxisome proliferator-activated receptor (PPAR) α agonist, with an EC50 of 4 nM for human PPARα and >1000-fold selectivity vs human PPARγ (EC50 = 4.5 μM) and PPARδ (EC50 > 100 μM) in PPAR-GAL4 transactivation assays. BMS-711939 also demonstrated excellent in vivo efficacy and safety profiles in preclinical studies and thus was chosen for further preclinical evaluation.

Scientific Research Applications

Cardiovascular Disease Treatment

  • Novel Peroxisome Proliferator-Activated Receptor α Agonists : Research indicates the efficacy of novel oxybenzylglycine PPARα-selective agonists, specifically BMS-687453 and BMS-711939, in treating cardiovascular diseases. These compounds have shown promising results in increasing high-density lipoprotein cholesterol and lowering low-density lipoprotein-cholesterol and triglycerides in animal models, making them potential candidates for cardiovascular disease treatment (Mukherjee et al., 2008).

Antitubercular and Antifungal Properties

  • Synthesis of γ oxo-α-amino acids : The synthesis of N-methoxycarbonyl γ-oxo-α-amino acid methyl esters from glycine derivatives has been studied. One of the compounds synthesized, 5-hydroxy-4-oxonorvaline (HON), exhibits antitubercular and antifungal properties (Mooiweer et al., 1990).

Antioxidant and Antitumor Activities

  • Evaluation of Nitrogen Heterocycles : A study focusing on the synthesis of 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives revealed significant antioxidant and antitumor activities. These compounds were synthesized using a glycine derivative and characterized for their potential in medical applications (El-Moneim et al., 2011).

Neuropathic Pain Treatment

  • Spinal Antiallodynia Action of Glycine Transporter Inhibitors : Glycine transporter inhibitors have been studied for their potential in treating neuropathic pain. Specific compounds demonstrated profound antiallodynia effects in neuropathic pain models in mice, indicating their potential as medicaments for this condition (Morita et al., 2008).

Glycine Transport Inhibition in Schizophrenia Treatment

  • Inhibitors of GlyT1 Affect Glycine Transport : Studies on specific GlyT1 inhibitors, such as substituted N-methyl-glycine derivatives, have shown their potential in the treatment of schizophrenia. These inhibitors facilitate in vivo NMDAR function and exhibit antipsychotic-like effects in animal models (Mezler et al., 2008).

properties

CAS RN

1000998-62-8

Product Name

Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-

Molecular Formula

C22H20ClFN2O6

Molecular Weight

462.9 g/mol

IUPAC Name

2-[[5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]-2-fluorophenyl]methyl-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C22H20ClFN2O6/c1-13-19(25-21(32-13)14-3-5-16(23)6-4-14)12-31-17-7-8-18(24)15(9-17)10-26(11-20(27)28)22(29)30-2/h3-9H,10-12H2,1-2H3,(H,27,28)

InChI Key

OPHWZEQODBXRCZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC(=C(C=C3)F)CN(CC(=O)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-711939;  BMS 711939;  BMS711939.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
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Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
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Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
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Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
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Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-
Reactant of Route 6
Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)-

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